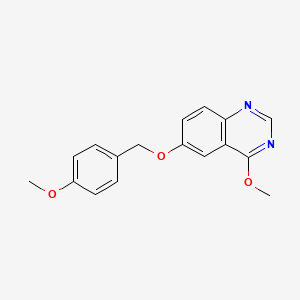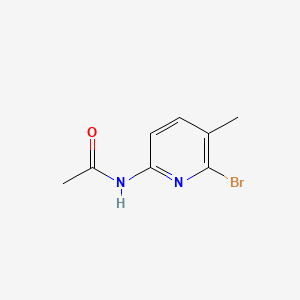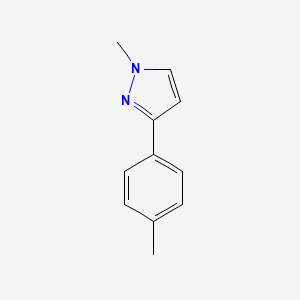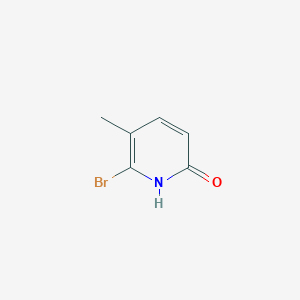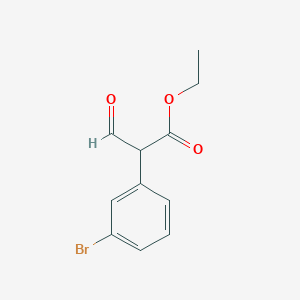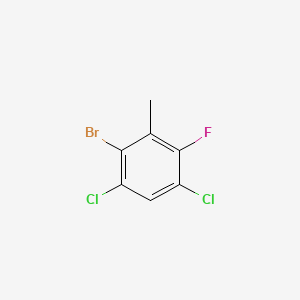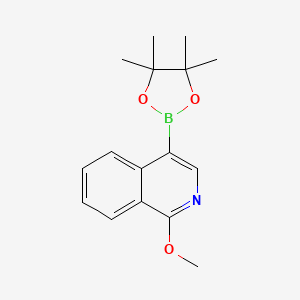
1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is an organoboron compound that has garnered interest in various fields of chemistry and materials science. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with boronic esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction often employs a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and scalability. The use of high-throughput screening can also optimize reaction conditions and catalyst selection.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron moiety into different functional groups, such as hydroxyl groups.
Substitution: The boron atom in the dioxaborolane ring can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boron center under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.
Scientific Research Applications
1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Medicine: Its derivatives are explored for their potential as therapeutic agents, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline exerts its effects involves the interaction of the boron atom with various molecular targets. In catalytic processes, the boron center can facilitate the formation of carbon-carbon bonds through its ability to stabilize transition states and intermediates. In biological systems, boron-containing compounds can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in organic synthesis and medicinal chemistry.
Pinacolborane: Known for its use in hydroboration reactions and as a precursor to other boron compounds.
Boronic acid derivatives: A broad class of compounds with diverse applications in chemistry and biology.
Uniqueness
1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its isoquinoline backbone, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring precise control over molecular interactions.
Properties
IUPAC Name |
1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-5)12-9-7-6-8-11(12)13/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQJFKBXGNWWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
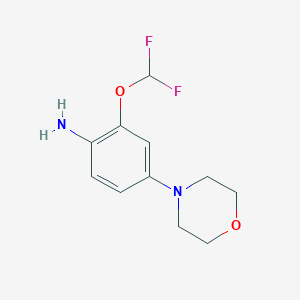
![benzyl N-[1-(2-methylpropylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B8252330.png)
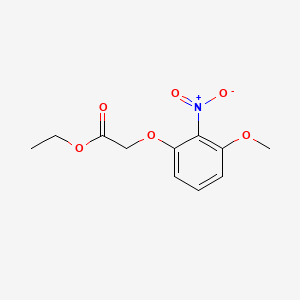
![2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol](/img/structure/B8252342.png)
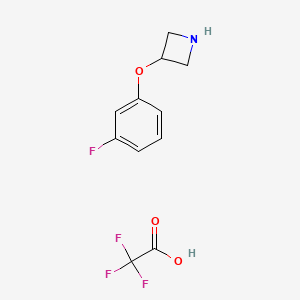
![5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B8252350.png)
![1-[3-(tert-Butoxy)propyl]-3H-quinazoline-2,4-dione](/img/structure/B8252353.png)
